
1-Fluoro-4-methyl-2-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-4-methyl-2-vinylbenzene is an organic compound with the molecular formula C9H9F It is a derivative of benzene, where a fluorine atom, a methyl group, and a vinyl group are substituted at the 1, 4, and 2 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methyl-2-vinylbenzene can be synthesized through several methodsThe reaction conditions typically involve the use of a palladium catalyst and a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-4-methyl-2-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom and methyl group on the benzene ring can direct electrophiles to specific positions, leading to substituted products.
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed:
Substituted Benzene Derivatives: Depending on the electrophile used, various substituted benzene derivatives can be formed.
Aldehydes and Carboxylic Acids: Oxidation of the vinyl group can yield these products.
Ethyl Derivatives: Reduction of the vinyl group results in ethyl-substituted compounds.
Aplicaciones Científicas De Investigación
1-Fluoro-4-methyl-2-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-4-methyl-2-vinylbenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The vinyl group can undergo polymerization reactions, forming polymers with unique properties. The methyl group can affect the compound’s solubility and stability.
Comparación Con Compuestos Similares
1-Fluoro-4-methylbenzene: Lacks the vinyl group, resulting in different reactivity and applications.
1-Fluoro-2-vinylbenzene: Lacks the methyl group, affecting its chemical properties.
4-Methyl-2-vinylbenzene: Lacks the fluorine atom, leading to different interactions and reactivity.
Uniqueness: 1-Fluoro-4-methyl-2-vinylbenzene is unique due to the presence of all three substituents (fluorine, methyl, and vinyl) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H9F |
|---|---|
Peso molecular |
136.17 g/mol |
Nombre IUPAC |
2-ethenyl-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C9H9F/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1H2,2H3 |
Clave InChI |
MSXXSPUEIQYBSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)F)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


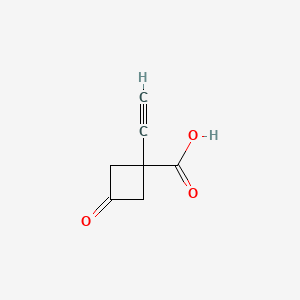
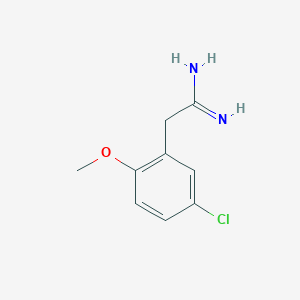
![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)

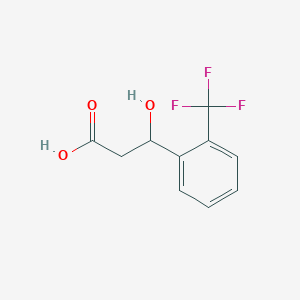
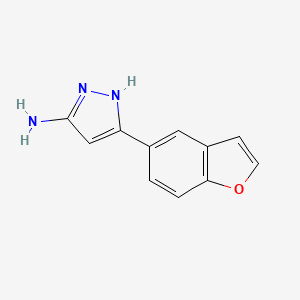
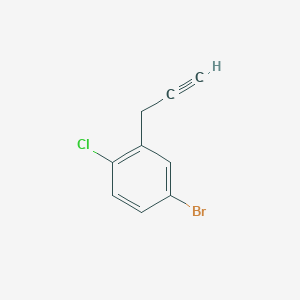
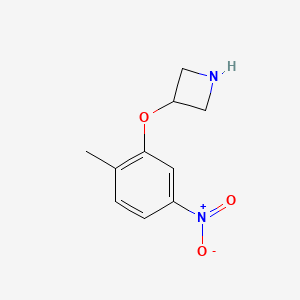
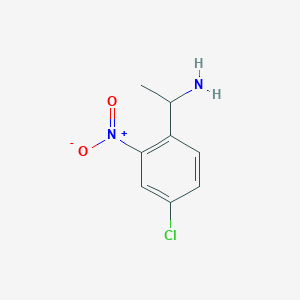
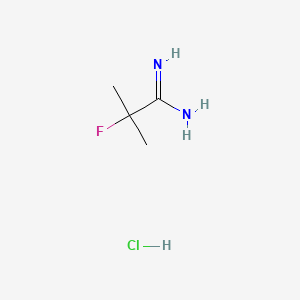

![[4-(Aminomethyl)-1,2-dithiolan-4-yl]methanolhydrochloride](/img/structure/B13597521.png)


